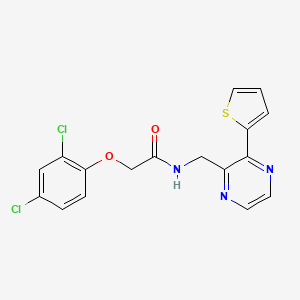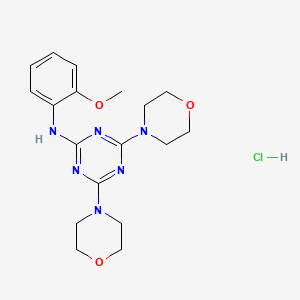![molecular formula C19H19N3O4S2 B2845452 4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine CAS No. 728899-31-8](/img/structure/B2845452.png)
4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The benzylsulfanyl group would be attached to one of the carbon atoms of the oxadiazole ring, and the sulfonylmorpholine group would be attached to the phenyl ring.Chemical Reactions Analysis
Oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogens . Sulfonamides, like the sulfonylmorpholine group in this compound, are generally stable but can be hydrolyzed under certain conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities : Research on closely related 1,3,4-oxadiazole derivatives, including those with morpholine and benzylsulfanyl groups, highlights their synthesis and evaluation for antimicrobial and antitubercular properties. One study reported the synthesis of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles, which were evaluated for their antimicrobial and antimycobacterial activities. Compounds bearing the morpholine moiety showed promising antitubercular activity, compared to rifampicin, indicating the potential of such structures in addressing bacterial infections, including drug-resistant strains (Patel et al., 2013).
Antibacterial Agents : Another study on 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides explored their synthesis and antibacterial activity evaluation. This research demonstrated moderate to significant antibacterial activity against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. Such compounds could be further investigated as potential antibacterial agents (Aziz ur-Rehman et al., 2015).
Potential Applications Beyond Antimicrobial Activity
Organic Light-Emitting Devices (OLEDs) : Research into the use of sulfonyl compounds, including those with morpholine groups, extends into the development of materials for organic electronics. A study investigating bis-sulfone molecules as hosts for phosphorescent emitters in blue-green organic light-emitting devices (OLEDs) demonstrated enhanced device efficiency. This suggests the potential application of sulfonyl and morpholine derivatives in improving the performance of OLEDs, which are crucial for display and lighting technologies (Sung‐Jin Kim et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of 4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine are the proteins cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are involved in numerous physiological processes .
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by binding to their active sites . This interaction inhibits the enzymatic activity of COX-1 and COX-2, thereby reducing the production of prostaglandins and other inflammatory mediators .
Biochemical Pathways
The inhibition of COX-1 and COX-2 disrupts the arachidonate cascade, a biochemical pathway responsible for the production of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play a significant role in inflammation, pain, and fever. Therefore, the compound’s action leads to a reduction in these symptoms .
Pharmacokinetics
The compound exhibits appreciable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It agrees with the Lipinski’s rules of five, indicating a positive oral bioavailability . This suggests that the compound can be effectively absorbed and distributed within the body, metabolized, and then excreted .
Result of Action
The molecular and cellular effects of the compound’s action include significant radical scavenging property and anti-inflammatory activity . In vitro antioxidant property by 2,2′-diphenyl-1-picryl hydrazyl radical scavenging assay method and in vivo anti-inflammatory activity by carrageenan induced paw edema method were observed . The compound exhibited significant edema inhibition, indicating its potent anti-inflammatory effect .
Eigenschaften
IUPAC Name |
4-[3-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c23-28(24,22-9-11-25-12-10-22)17-8-4-7-16(13-17)18-20-21-19(26-18)27-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOTZLTQSZLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)
![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)
![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)

![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)
![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)



![7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2845391.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)